Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
The synthesis of methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine . This reaction yields the desired thiazolo[4,5-b]pyridine scaffold, which can then be further functionalized to produce this compound.
Chemical Reactions Analysis
Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated potential anticancer activity, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can act as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways .
Comparison with Similar Compounds
Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:
6-Chlorothiazolo[4,5-b]pyridine-2-thiol: This compound has similar structural features but differs in its functional groups, leading to different biological activities.
Thiazolo[5,4-b]pyridine derivatives: These compounds have been studied for their potent PI3K inhibitory activity and have shown promise in anticancer research.
Biological Activity
Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate (CAS No. 1440428-01-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H5ClN2O2S
- Molecular Weight : 228.66 g/mol
- Purity : Specified as high purity for research applications
This compound exhibits biological activity primarily through its interaction with various molecular targets. Notably, it has shown significant inhibitory effects on phosphoinositide 3-kinases (PI3K), which are crucial in cell signaling pathways related to cancer and other diseases.
Inhibition of PI3K
Recent studies have demonstrated that compounds structurally related to this compound exhibit potent inhibition of PI3K isoforms:
- PI3Kα : IC50 values as low as 3.4 nM
- PI3Kγ : IC50 values around 1.8 nM
- PI3Kδ : IC50 values near 2.5 nM
- PI3Kβ : Approximately 10-fold higher IC50, indicating lower potency against this isoform .
These findings suggest that the thiazolo[4,5-b]pyridine scaffold is critical for the observed inhibitory activity.
Structure-Activity Relationships (SAR)
The SAR studies indicate that specific functional groups significantly influence the biological activity of this compound:
- Sulfonamide Functionality : Essential for enhancing PI3K inhibitory activity.
- Pyridyl Group : Necessary for maintaining enzymatic potency; replacing it with a phenyl group leads to a marked decrease in activity (IC50 increases to 501 nM) .
The presence of electron-deficient aryl groups appears to enhance the interaction with the target enzyme, improving binding affinity.
Case Studies and Research Findings
Several research studies have explored the biological implications of this compound:
- Anti-cancer Activity : A study indicated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation through PI3K pathway modulation .
- In vitro Studies : Compounds similar to this compound were tested against various cancer cell lines, demonstrating significant cytotoxic effects with low IC50 values .
- In vivo Efficacy : Animal models have been employed to assess the therapeutic potential of these compounds in treating tumors, revealing favorable outcomes and highlighting their potential as drug candidates .
Summary of Biological Activities
Biological Activity | Target | IC50 Value |
---|---|---|
PI3Kα | Enzyme | 3.4 nM |
PI3Kγ | Enzyme | 1.8 nM |
PI3Kδ | Enzyme | 2.5 nM |
PI3Kβ | Enzyme | ~30 nM |
Properties
Molecular Formula |
C8H5ClN2O2S |
---|---|
Molecular Weight |
228.66 g/mol |
IUPAC Name |
methyl 6-chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2S/c1-13-8(12)7-11-6-5(14-7)2-4(9)3-10-6/h2-3H,1H3 |
InChI Key |
AIUFLRSCBKKMPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=C(C=N2)Cl |
Origin of Product |
United States |
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